molecular formula C11H10FNO2 B1293035 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid CAS No. 854531-33-2

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid

Cat. No. B1293035
M. Wt: 207.2 g/mol
InChI Key: FCTGUFFMXLWGPP-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole carboxylic acid, which is a compound of interest in various fields of chemistry and medicine. Indole derivatives are known for their biological activities, including anticancer properties. The fluorine atom at the 5-position of the indole ring can significantly alter the chemical and biological properties of the molecule .

Synthesis Analysis

The synthesis of indole carboxylic acid derivatives can be achieved through various methods. A relevant synthesis method for a closely related compound, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, involves the alkaline hydrolysis of 3-(rhodanin-5-yl)-1H-indole-2-carboxylic acids derivatives. This method has been shown to produce compounds with significant antimitotic activity . Another synthesis approach for a different indole derivative, 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1piperazinyl]propyl]-1H-indole dihydrochloride, involves a multi-step reaction starting with [14C] formamidine acetate and dimethylmethoxymalonate, followed by several other reactions to achieve the final product .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The substitution of different functional groups at various positions on the indole ring, such as the addition of a fluorine atom or methyl groups, can significantly influence the electronic distribution and steric hindrance, which in turn affects the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including decarboxylative fluorination, which is a method used to introduce fluorine atoms into the indole ring. This reaction is particularly useful for synthesizing fluorinated indole compounds, which are valuable in medicinal chemistry due to their enhanced metabolic stability and bioavailability . The presence of electron-rich heteroatoms in the indole ring can influence the outcome of such reactions, leading to the formation of monomers or dimers depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the indole ring. For instance, the introduction of a fluorine atom can increase the lipophilicity of the compound, which may affect its solubility in organic solvents and its ability to cross biological membranes . The presence of carboxylic acid groups contributes to the acidity of the compound and can be utilized in fluorometric analyses, as demonstrated by the modified method for analyzing 5-hydroxy-indoleacetic acid . Additionally, the fluorine atom can enhance the sensitivity of detection methods, such as high-performance liquid chromatography with fluorometric detection, which is used for the determination of indole derivatives .

Scientific Research Applications

Cancer Chemotherapy Applications

Fluorinated pyrimidines, particularly 5-fluorouracil (5-FU), have been extensively studied for their clinical applications in cancer chemotherapy. Heidelberger and Ansfield (1963) provided a review on the clinical applications of 5-FU and 5-fluoro-2′-deoxyuridine (5-FUDR), highlighting their usefulness in palliating patients with advanced cancer, especially those suffering from tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).

Indole Synthesis Methodologies

The synthesis of indole derivatives, a category to which 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid belongs, is a significant area of research due to the wide range of biological activities associated with indole alkaloids. Taber and Tirunahari (2011) reviewed the development of new methods for indole synthesis, providing a comprehensive classification of these methods and highlighting the relevance of indole chemistry in drug development (Taber & Tirunahari, 2011).

Fluorine Chemistry and Fluorinated Pyrimidines

The review by Gmeiner (2020) on the chemistry of fluorinated pyrimidines in the era of personalized medicine discusses the precision use of such compounds in cancer treatment. It emphasizes the role of fluorinated pyrimidines like 5-FU in treating over 2 million cancer patients annually and reviews developments in fluorine chemistry that contribute to a more precise application of these compounds (Gmeiner, 2020).

properties

IUPAC Name

5-fluoro-1,3-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTGUFFMXLWGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)F)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649236
Record name 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid

CAS RN

854531-33-2
Record name 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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